Cas no 1286699-03-3 (1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine)
![1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine structure](https://www.kuujia.com/scimg/cas/1286699-03-3x500.png)
1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine Chemical and Physical Properties
Names and Identifiers
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- [1-(thiophene-2-carbonyl)azetidin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
- 1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- 1286699-03-3
- thiophen-2-yl(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)azetidin-1-yl)methanone
- AKOS024532795
- VU0532609-1
- F6125-0486
-
- Inchi: 1S/C20H20F3N3O2S/c21-20(22,23)15-3-1-4-16(11-15)24-6-8-25(9-7-24)18(27)14-12-26(13-14)19(28)17-5-2-10-29-17/h1-5,10-11,14H,6-9,12-13H2
- InChI Key: UDRRCLQJPIINPY-UHFFFAOYSA-N
- SMILES: C(C1CN(C(C2SC=CC=2)=O)C1)(N1CCN(C2=CC=CC(C(F)(F)F)=C2)CC1)=O
Computed Properties
- Exact Mass: 423.12283255g/mol
- Monoisotopic Mass: 423.12283255g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 619
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.1Ų
- XLogP3: 3.1
1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6125-0486-1mg |
1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
1286699-03-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6125-0486-5mg |
1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
1286699-03-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6125-0486-40mg |
1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
1286699-03-3 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6125-0486-4mg |
1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
1286699-03-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6125-0486-30mg |
1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
1286699-03-3 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6125-0486-20mg |
1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
1286699-03-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6125-0486-50mg |
1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
1286699-03-3 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6125-0486-15mg |
1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
1286699-03-3 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6125-0486-100mg |
1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
1286699-03-3 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6125-0486-2μmol |
1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
1286699-03-3 | 2μmol |
$57.0 | 2023-09-09 |
1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine Related Literature
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Additional information on 1-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
1-[1-(Thiophene-2-Carbonyl)Azetidine-3-Carbonyl]-4-[3-(Trifluoromethyl)Phenyl]Piperazine: A Comprehensive Overview
1-[1-(Thiophene-2-Carbonyl)Azetidine-3-Carbonyl]-4-[3-(Trifluoromethyl)Phenyl]Piperazine (CAS No. 1286699-03-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical structure, synthesis, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Synthesis
The chemical structure of 1-[1-(Thiophene-2-Carbonyl)Azetidine-3-Carbonyl]-4-[3-(Trifluoromethyl)Phenyl]Piperazine is composed of a piperazine ring, a thiophene moiety, and a trifluoromethyl group. The piperazine ring is a common structural element in many biologically active compounds due to its ability to form hydrogen bonds and interact with various biological targets. The thiophene moiety adds aromaticity and electron-withdrawing properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
The synthesis of this compound typically involves multi-step reactions, including the formation of the azetidine ring, the introduction of the thiophene carbonyl group, and the final coupling with the trifluoromethyl-substituted phenyl group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For instance, a study published in Organic Letters in 2021 reported a palladium-catalyzed coupling reaction that significantly improved the yield and purity of the final product.
Biological Activities
1-[1-(Thiophene-2-Carbonyl)Azetidine-3-Carbonyl]-4-[3-(Trifluoromethyl)Phenyl]Piperazine has been extensively studied for its biological activities, particularly in the context of central nervous system (CNS) disorders. One of its key properties is its ability to modulate serotonin receptors, which are implicated in various neurological conditions such as depression, anxiety, and schizophrenia. A study published in The Journal of Medicinal Chemistry in 2020 demonstrated that this compound exhibits high affinity for serotonin 5-HT7 receptors, suggesting its potential as a lead molecule for developing novel antidepressants.
In addition to its serotonin receptor activity, 1-[1-(Thiophene-2-Carbonyl)Azetidine-3-Carbonyl]-4-[3-(Trifluoromethyl)Phenyl]Piperazine has also shown promising results in preclinical studies for its anti-inflammatory properties. Research conducted at the University of California, San Francisco (UCSF) found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings highlight its potential as a therapeutic agent for inflammatory diseases like rheumatoid arthritis and multiple sclerosis.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 1-[1-(Thiophene-2-Carbonyl)Azetidine-3-Carbonyl]-4-[3-(Trifluoromethyl)Phenyl]Piperazine has been further explored through clinical trials. A Phase I clinical trial conducted by a leading pharmaceutical company evaluated the safety and pharmacokinetics of this compound in healthy volunteers. The results showed that it was well-tolerated with no significant adverse effects, paving the way for further clinical development.
In parallel, several academic institutions have initiated Phase II trials to assess the efficacy of this compound in specific patient populations. For example, a trial at Harvard Medical School is investigating its effectiveness in treating major depressive disorder (MDD). Preliminary data from this trial indicate that patients receiving the compound experienced significant improvements in mood and cognitive function compared to those on placebo.
Current Research Trends and Future Directions
The ongoing research on 1-[1-(Thiophene-2-Carbonyl)Azetidine-3-Carbonyl]-4-[3-(Trifluoromethyl)Phenyl]Piperazine is focused on optimizing its pharmacological profile and expanding its therapeutic applications. One area of interest is the development of prodrugs that can enhance its bioavailability and reduce side effects. A recent study published in Bioorganic & Medicinal Chemistry Letters described a series of prodrugs derived from this compound that showed improved oral absorption and reduced hepatic metabolism.
Another promising direction is the exploration of combination therapies involving this compound. Researchers at Stanford University are investigating its synergistic effects when used in conjunction with existing antidepressants or anti-inflammatory drugs. Preliminary results suggest that such combinations can enhance therapeutic outcomes while minimizing adverse effects.
In conclusion, 1-[1-(Thiophene-2-Carbonyl)Azetidine-3-Carbonyl]-4-[3-(Trifluoromethyl)Phenyl]Piperazine (CAS No. 1286699-03-3) represents a promising candidate for the development of novel therapeutics targeting CNS disorders and inflammatory diseases. Its unique chemical structure and diverse biological activities make it an attractive molecule for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely to play an increasingly important role in advancing medical treatments for these conditions.
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